5-Chloroisoquinoline-1-carboxylic acid

Description

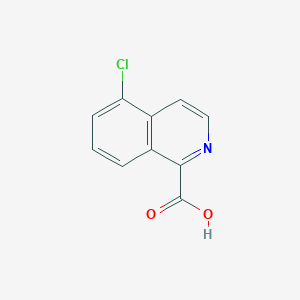

5-Chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 5 and a carboxylic acid group at position 1. For example, 1-Chloroisoquinoline-5-carboxylic acid (CAS 763068-68-4), a positional isomer, has a molecular weight of 207.61 g/mol and a purity of 97% .

Structure

2D Structure

Properties

IUPAC Name |

5-chloroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMZDKJEIQAZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731395 | |

| Record name | 5-Chloroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179149-33-7 | |

| Record name | 5-Chloroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of 5-Chloroisoquinoline-1-carbonitrile

Overview:

The most direct and documented method for preparing 5-chloroisoquinoline-1-carboxylic acid involves the hydrolysis of 5-chloroisoquinoline-1-carbonitrile under alkaline conditions, followed by acidification.

- Starting Material: 5-chloroisoquinoline-1-carbonitrile

- Stage 1: The nitrile is treated with sodium hydroxide (NaOH) at 80°C under an inert atmosphere. This step converts the nitrile group (-CN) into a carboxylate intermediate.

- Stage 2: The reaction mixture is acidified with hydrochloric acid (HCl) in water at 20°C under an inert atmosphere to precipitate the carboxylic acid.

Reaction Summary:

$$

\text{5-chloroisoquinoline-1-carbonitrile} \xrightarrow[\text{inert atmosphere}]{\text{NaOH, 80°C}} \text{carboxylate intermediate} \xrightarrow[\text{inert atmosphere}]{\text{HCl, 20°C}} \text{this compound}

$$

| Parameter | Details |

|---|---|

| Yield | Approximately 0.43 g (scale not specified) |

| NaOH Concentration | Not explicitly stated |

| Temperature (Stage 1) | 80°C |

| Temperature (Stage 2) | 20°C |

| Atmosphere | Inert (to prevent oxidation) |

Reference:

This method is detailed in ChemicalBook's synthesis data and referenced in the Journal of Medicinal Chemistry (2014) by St. Laurent et al.

Reference:

Detailed in European Patent EP1283202A1, focusing on heterocyclic carboxylic acid preparation, including quinoxaline derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of 5-chloroisoquinoline-1-carbonitrile | 5-chloroisoquinoline-1-carbonitrile | NaOH (80°C), HCl (20°C), inert atmosphere | Straightforward, good yield | Requires nitrile precursor |

| Halogenation-Hydroxylation-Oxidation | Methyl-substituted heterocycle (e.g., methyl-quinoxaline) | NCS/NBS, radical initiator, hydroxide, oxygen, transition metal catalyst | Versatile for various heterocycles | Multi-step, requires careful control of conditions |

Research Findings and Notes

The hydrolysis method is well-established, providing a direct route from the nitrile precursor, which is commercially available or can be synthesized via other methods.

The halogenation and oxidation approach offers a versatile synthetic strategy for heterocyclic carboxylic acids, with high selectivity and yields for benzylic halogenation and subsequent transformations.

Transition metal catalysts used in oxidation steps are critical for selective conversion without ring degradation.

Reaction atmospheres are controlled to prevent unwanted oxidation or side reactions, often requiring inert atmospheres during sensitive steps.

Solvents for halogenation are chosen for stability and solubility of reactants, including chlorobenzene and fluorobenzene derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

5-Chloroisoquinoline-1-carboxylic acid serves as a crucial scaffold in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this acid have been shown to inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. The mechanism often involves the inhibition of kinases or other targets critical for cancer cell survival .

Antimicrobial Properties

Research indicates that this compound can also act against a range of microbial pathogens. Its derivatives have been tested for their ability to inhibit bacterial growth, making them potential candidates for new antibiotic therapies.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex isoquinoline derivatives. These derivatives are vital in creating various bioactive compounds.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Isoquinoline : Starting from appropriate precursors, isoquinoline structures are formed.

- Chlorination : The introduction of the chlorine atom is achieved through electrophilic aromatic substitution.

- Carboxylation : Finally, carboxylic acid functionality is introduced via carbonylation reactions.

These steps can be optimized using various catalysts to increase yield and reduce reaction times .

Biological Research

The compound has been extensively studied for its role as an enzyme inhibitor and receptor ligand due to its structural similarity to numerous bioactive molecules.

Enzyme Inhibition

This compound has been identified as an inhibitor of the ns5a replication complex, which is crucial in the replication of certain viruses, including hepatitis C virus . This highlights its potential application in antiviral drug development.

Target Interaction Studies

Research has focused on understanding how this compound interacts with various biological targets. This includes studying its binding affinity and the resulting biological effects, providing insights into its therapeutic potential.

Case Study 1: Anticancer Drug Development

A study investigated the effects of a derivative of this compound on cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, confirming its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting their viability as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-chloroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of 5-chloroisoquinoline-1-carboxylic acid with its structural analogs:

Key Differences and Implications

Substituent Position and Reactivity

- Positional Isomerism : The distinction between 5-chloro-1-carboxylic acid and its isomer 1-chloro-5-carboxylic acid (CAS 763068-68-4) highlights the impact of substituent placement. For example, the carboxylic acid group at position 1 may influence hydrogen-bonding interactions in drug design compared to position 5 .

- Bromine in 5-bromoisoquinoline-1-carbonitrile (CAS 2060042-83-1) increases molecular weight and alters electronic properties, which could enhance binding affinity in kinase inhibitors .

Purity and Availability

Biological Activity

5-Chloroisoquinoline-1-carboxylic acid (5-Cl-IQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone with a chlorine substituent at the 5-position and a carboxylic acid group at the 1-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of 5-Cl-IQCA is attributed to its ability to modulate enzyme activity and interact with molecular targets such as receptors and enzymes. The specific mechanisms are still under investigation, but some proposed pathways include:

- Enzyme Inhibition : 5-Cl-IQCA has shown potential in inhibiting enzymes involved in cell proliferation and metabolic processes, which may contribute to its anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Cl-IQCA. For instance:

- Cell Viability Studies : In vitro assays demonstrated that 5-Cl-IQCA can inhibit the growth of cancer cell lines, such as A549 (lung adenocarcinoma) and others. The compound exhibited a structure-dependent cytotoxicity profile, indicating that modifications to its structure could enhance or diminish its effectiveness against specific cancer types .

- Mechanism Insights : The cytotoxic effects are believed to be mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Inhibition Studies : Research indicates that it exhibits inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) suggesting moderate effectiveness compared to established antimycobacterial agents .

Case Studies and Research Findings

- Antitubercular Activity : A study evaluated various derivatives of quinoline carboxylic acids, including 5-Cl-IQCA, against Mtb. The findings revealed that certain derivatives showed promising antitubercular activity, warranting further exploration into their mechanisms and potential clinical applications .

- Cytotoxicity Assays : In a comparative study with standard chemotherapeutic agents, 5-Cl-IQCA was tested alongside cisplatin on lung cancer cell lines. The results indicated that while it was less potent than cisplatin, it still demonstrated significant cytotoxicity, suggesting potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the established synthetic routes for 5-Chloroisoquinoline-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclization of substituted precursors or halogenation of isoquinoline derivatives. Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., Pd-based catalysts for cross-coupling steps). Optimization can employ Design of Experiments (DOE) to evaluate interactions between variables (e.g., molar ratios, reaction time) . Yield improvements may require purification via column chromatography or recrystallization, with progress monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the carboxylic acid (-COOH, δ ~12 ppm) and chloro substituent (δ ~140 ppm for C) .

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns and ESI ionization .

- FT-IR : Validates functional groups (C=O stretch at ~1700 cm, C-Cl at ~550 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize acids with sodium bicarbonate; collect waste in sealed containers for hazardous disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution and reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

- Inhibitor Assays : Evaluate enzyme inhibition (e.g., IC determination via fluorescence quenching) using purified protein targets .

Q. What strategies address contradictions in reported data on the compound’s solubility or reactivity?

Methodological Answer:

- Meta-Analysis : Systematically compare published solubility data (e.g., in DMSO vs. aqueous buffers) while accounting for measurement conditions (pH, temperature) .

- Replication Studies : Reproduce experiments under standardized protocols to isolate variables (e.g., solvent grade, humidity) .

- Error Analysis : Calculate uncertainties in spectrophotometric measurements (e.g., ±5% for UV-Vis absorbance) to assess data reliability .

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) in real-time using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Cryo-EM/X-Ray Crystallography : Resolve 3D structures of complexes to identify binding pockets .

Q. What computational approaches predict the environmental or metabolic fate of this compound?

Methodological Answer:

- QSAR Models : Relate molecular descriptors (logP, polar surface area) to biodegradability or toxicity .

- Molecular Dynamics (MD) Simulations : Track degradation pathways in aqueous environments (e.g., hydrolysis rates) .

- Metabolite Identification : Use in silico tools (e.g., BioTransformer) to predict Phase I/II metabolites .

Data Presentation and Reproducibility

Q. How should researchers document reproducibility in studies involving this compound?

Methodological Answer:

- Tabulate Replicates : Report mean ± SD for at least three independent experiments (example below):

| Experiment | Yield (%) | Purity (%) |

|---|---|---|

| Trial 1 | 78 ± 2 | 98.5 |

| Trial 2 | 75 ± 3 | 97.8 |

| Trial 3 | 80 ± 1 | 99.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.